molecular formula C8H7NO2S B15081502 3-Hydroxymethyl-3H-benzooxazole-2-thione

3-Hydroxymethyl-3H-benzooxazole-2-thione

Cat. No.: B15081502
M. Wt: 181.21 g/mol
InChI Key: ZKEHNZSMDNNRND-UHFFFAOYSA-N
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Description

3-Hydroxymethyl-3H-benzooxazole-2-thione is a heterocyclic compound with the molecular formula C8H7NO2S. It is a member of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis. The compound features a benzoxazole core with a hydroxymethyl group at the 3-position and a thione group at the 2-position, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxymethyl-3H-benzooxazole-2-thione typically involves the condensation of 2-aminophenol with carbon disulfide and formaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring.

Reaction Scheme:

  • 2-Aminophenol + Carbon disulfide + Formaldehyde → Intermediate
  • Intermediate → this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxymethyl-3H-benzooxazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The thione group can be reduced to a thiol group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-Carboxybenzoxazole-2-thione

    Reduction: 3-Hydroxymethyl-3H-benzooxazole-2-thiol

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxymethyl-3H-benzooxazole-2-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the production of dyes, pigments, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Hydroxymethyl-3H-benzooxazole-2-thione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cell proliferation, making it a potential anticancer agent. The thione group can form covalent bonds with thiol groups in proteins, altering their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzoxazole: Similar structure but lacks the hydroxymethyl group.

    3-Methylbenzoxazole-2-thione: Similar structure but has a methyl group instead of a hydroxymethyl group.

    Benzoxazole-2-thione: Lacks the hydroxymethyl group at the 3-position.

Uniqueness

3-Hydroxymethyl-3H-benzooxazole-2-thione is unique due to the presence of both the hydroxymethyl and thione groups, which confer distinct chemical reactivity and biological activity. The hydroxymethyl group enhances its solubility and allows for further functionalization, while the thione group contributes to its antimicrobial and anticancer properties.

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

3-(hydroxymethyl)-1,3-benzoxazole-2-thione

InChI

InChI=1S/C8H7NO2S/c10-5-9-6-3-1-2-4-7(6)11-8(9)12/h1-4,10H,5H2

InChI Key

ZKEHNZSMDNNRND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=S)O2)CO

Origin of Product

United States

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